2,4,6-Trichlorobenzene-1,3-diamine
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Overview
Description
2,4,6-Trichlorobenzene-1,3-diamine is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials .
Synthesis Analysis
The synthesis of 2,4,6-Trichlorobenzene-1,3-diamine involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The reaction can be catalyzed by AlCl3 and carried out in dichloromethane .Molecular Structure Analysis
The molecular weight of 2,4,6-Trichlorobenzene-1,3-diamine is 211.48 . The InChI code is 1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 .Chemical Reactions Analysis
The chemical reactions of 2,4,6-Trichlorobenzene-1,3-diamine involve electrophilic aromatic substitution . The reaction proceeds in two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
2,4,6-Trichlorobenzene-1,3-diamine has a melting point of 90-95°C . It is a powder in physical form .Scientific Research Applications
Energetic Materials
TATB is a high-energy explosive material. Its low sensitivity to impact and friction makes it suitable for use in munitions, propellants, and detonators. Researchers have conducted first principles investigations and Hirshfeld surface analyses to understand its crystal structure and stability .
Explosives Synthesis
TATB serves as a precursor in the synthesis of other energetic materials. Scientists have explored its chemoselectivity and used it to create novel compounds with improved performance .
Cooperativity in Crystal Structure
The TATB crystal adopts a high-energy conformer where the NO2 and NH2 groups are coplanar with the benzene ring. Hydrogen bonding and π-π interactions play crucial roles in stabilizing the crystal structure .
Environmental Remediation
TATB degradation studies are essential for environmental protection. While TATB itself is not directly used for remediation, understanding its breakdown pathways can inform strategies for treating contaminated sites .
Safety And Hazards
properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYZGUDKXQSHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorobenzene-1,3-diamine |
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